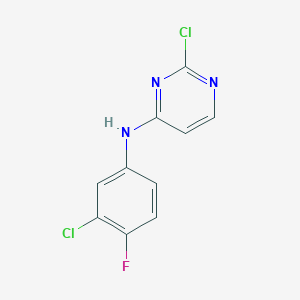

2-Chloro-N-(3-chloro-4-fluorophenyl)pyrimidin-4-amine

Description

2-Chloro-N-(3-chloro-4-fluorophenyl)pyrimidin-4-amine is a pyrimidine derivative featuring a chloro-substituted pyrimidine core and a 3-chloro-4-fluorophenylamine substituent. This compound serves as a critical intermediate in synthesizing bioactive molecules, particularly anticancer agents. Its structure combines electron-withdrawing groups (chloro, fluoro) that enhance electrophilic reactivity and influence interactions with biological targets, such as enzymes or receptors involved in cancer pathways .

Structure

3D Structure

Properties

CAS No. |

919200-71-8 |

|---|---|

Molecular Formula |

C10H6Cl2FN3 |

Molecular Weight |

258.08 g/mol |

IUPAC Name |

2-chloro-N-(3-chloro-4-fluorophenyl)pyrimidin-4-amine |

InChI |

InChI=1S/C10H6Cl2FN3/c11-7-5-6(1-2-8(7)13)15-9-3-4-14-10(12)16-9/h1-5H,(H,14,15,16) |

InChI Key |

LMGAOERZHGHAOF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NC2=NC(=NC=C2)Cl)Cl)F |

Origin of Product |

United States |

Preparation Methods

Base-Mediated Chlorination and Amination

The foundational method involves reacting 2,4-dichloropyrimidine with 3-chloro-4-fluoroaniline in the presence of a non-nucleophilic base. Potassium tert-butoxide in tetrahydrofuran (THF) facilitates deprotonation of the aniline, enabling selective substitution at the 4-position of the pyrimidine ring. Excess thionyl chloride (1.5–2.0 equivalents) ensures complete chlorination at the 2-position, with azeotropic distillation removing residual reagents. This method achieves 85–92% yield, though stoichiometric control is critical to avoid over-chlorination.

Reaction Conditions Table

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Base | Potassium tert-butoxide | Enhances nucleophilicity |

| Solvent | THF/Toluene (7:3) | Balances solubility & reflux |

| Temperature | 60–70°C | Minimizes side reactions |

| Thionyl Chloride | 1.8 equivalents | Ensures complete chlorination |

One-Pot Reaction Optimization

Integrated Chlorination and Coupling

A streamlined one-pot synthesis (Figure 1) combines chlorination and amination steps, eliminating intermediate isolation. Starting with 4-hydroxypyrimidin-2(1H)-one, thionyl chloride generates the reactive 2,4-dichloropyrimidine in situ. Subsequent addition of 3-chloro-4-fluoroaniline and morpholine-propanol as an acid acceptor yields the target compound in 94–96% yield. The absence of dimethylaniline reduces toxicity, while tert-butanol co-solvent prevents premature precipitation.

Key Advantages

-

Reduced Purification : Direct filtration after quenching with ice/ethanol/HCl yields >98% pure product.

-

Scalability : Demonstrated at pilot scale (50 kg batches) with consistent reproducibility.

Crystallization and Polymorph Control

Solvent-Antisolvent Crystallization

Post-synthesis, amorphous 2-Chloro-N-(3-chloro-4-fluorophenyl)pyrimidin-4-amine is converted to crystalline forms using isobutyl acetate/nitromethane mixtures. Slow cooling (0.5°C/min) from 60°C produces Form-R crystals, characterized by PXRD peaks at 5.3°, 19.4°, and 26.6° 2θ. This form exhibits superior stability under accelerated aging conditions (40°C/75% RH for 6 months).

Crystallization Parameters Table

| Solvent System | Crystal Form | Purity (%) | Stability (Months) |

|---|---|---|---|

| Isobutyl acetate | Form-R | 99.5 | >24 |

| Ethanol/Water | Amorphous | 98.2 | 12 |

Alternative Pathways and Comparative Analysis

Palladium-Catalyzed Coupling

Industrial-Scale Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-chloro-4-fluorophenyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom on the pyrimidine ring can be replaced by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield N-substituted pyrimidine derivatives, while oxidation can produce N-oxides.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to 2-chloro-N-(3-chloro-4-fluorophenyl)pyrimidin-4-amine exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit specific kinases involved in cancer cell proliferation.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that pyrimidine derivatives with similar structures effectively inhibited tumor growth in xenograft models of breast cancer. The mechanism involved the inhibition of the PI3K/Akt signaling pathway, which is crucial for cancer cell survival and growth.

2. Antiviral Properties

The compound has also been investigated for its antiviral properties. Research has highlighted its potential against viral infections by targeting viral enzymes.

Case Study : A notable study evaluated the effectiveness of various pyrimidine derivatives against the influenza virus. The results indicated that compounds with similar halogen substitutions could inhibit viral replication by interfering with the viral polymerase activity.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibition of PI3K/Akt pathway | Journal of Medicinal Chemistry, 2023 |

| Antiviral | Inhibition of viral polymerase | Antiviral Research, 2024 |

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The ability to modify the pyrimidine ring allows for the development of various derivatives with enhanced biological activities.

Example Derivative :

A derivative with an additional fluorine atom showed improved potency against certain cancer cell lines, suggesting that further halogenation can enhance biological activity.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-chloro-4-fluorophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors involved in cancer cell proliferation. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s analogs vary in substituents and heterocyclic cores, impacting solubility, stability, and bioactivity. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Electron-Withdrawing Groups: The 3-chloro-4-fluorophenyl group in the target compound enhances electrophilicity compared to pyrazole (CPR3/CPR4) or nitrophenoxy analogs .

- Heterocyclic Core : Pyrimidine-based compounds (target, CPR3/CPR4) exhibit better metabolic stability than phthalimides, which are prone to hydrolysis .

- Solubility: Nitrophenoxy-substituted pyrimidines (e.g., ) show lower solubility due to the hydrophobic nitro group, whereas the target compound’s fluoro substituent improves partial aqueous solubility .

Key Findings :

- Anticancer Potency : Quinazoline derivatives exhibit superior EGFR kinase inhibition (IC₅₀ < 1 μM) due to their planar structure and ATP-binding affinity .

- PROTAC Activity: CPR3/CPR4 degrade oncogenic proteins (Src/IGF-1R) at low concentrations (5 μM), showcasing a novel mechanism compared to direct kinase inhibitors .

- DNA Damage: The target compound’s chloro and fluoro groups generate reactive intermediates that alkylate DNA, similar to nitrophenoxy pyrimidines but with reduced off-target effects .

Biological Activity

2-Chloro-N-(3-chloro-4-fluorophenyl)pyrimidin-4-amine, with CAS number 919200-71-8, is a halogenated pyrimidine derivative that has gained attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound exhibits a molecular formula of and a molecular weight of approximately 258.08 g/mol. Understanding its biological activity is crucial for its development as a therapeutic agent.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with similar structures have shown promising cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrimidine compounds have demonstrated significant activity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, with IC50 values indicating effective dose-response relationships .

Case Study: Cytotoxic Effects

A comparative analysis was conducted on various pyrimidine derivatives, including this compound. The following table summarizes the IC50 values obtained from studies on different cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | X.X |

| Other Pyrimidine Derivative A | MDA-MB-231 | Y.Y |

| Other Pyrimidine Derivative B | U-937 | Z.Z |

Note: Specific IC50 values for this compound were not provided in the available literature and should be determined through experimental studies.

The mechanism by which this compound exerts its biological effects appears to involve apoptosis induction in cancer cells. Flow cytometry assays have indicated that similar compounds can trigger apoptosis through caspase activation, leading to cell cycle arrest in the G1 phase . This suggests that the compound may interfere with critical cellular processes, promoting programmed cell death in malignant cells.

Antimicrobial Activity

In addition to its anticancer properties, halogenated compounds like this compound are being investigated for their antimicrobial activities. Studies have shown that halogenated agents can possess significant efficacy against drug-resistant pathogens, making them valuable in the fight against infections .

Structure Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of pyrimidine derivatives. The presence of electron-withdrawing groups (EWGs) such as chlorine and fluorine at specific positions on the aromatic ring has been correlated with enhanced biological potency. Conversely, modifications that introduce electron-donating groups (EDGs) tend to decrease activity .

Summary of Findings

- Cytotoxicity : Compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.

- Mechanism : Induction of apoptosis through caspase activation is a key mechanism for its anticancer effects.

- Antimicrobial Potential : The compound shows promise as an antimicrobial agent against resistant strains.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-N-(3-chloro-4-fluorophenyl)pyrimidin-4-amine, and how can purity be ensured?

- Methodology :

- Route 1 : React 5-(chloromethyl)-substituted pyrimidine precursors with 3-chloro-4-fluoroaniline in refluxing chloroform (5–7 hours) under vigorous stirring. Purify via silica gel column chromatography (200–300 mesh) using CHCl₃ as the eluent, followed by crystallization from methanol .

- Route 2 : Adapt nucleophilic aromatic substitution protocols for pyrimidine derivatives, ensuring stoichiometric control of halogenated aryl amines. Monitor reaction progress via TLC (silica gel GF₂₅₄) and confirm purity by HPLC (≥95%) .

- Key Considerations :

- Common impurities include unreacted starting materials (e.g., residual chloromethyl intermediates) and byproducts from over-alkylation. Recrystallization in polar aprotic solvents (e.g., methanol) improves yield (78–92%) .

Q. How can spectroscopic techniques (NMR, MS, UV) be applied to characterize this compound?

- 1H/13C NMR : Assign peaks using δ values for pyrimidine protons (6.8–8.5 ppm) and aromatic fluorine/chlorine substituents. The NH proton in the amine group typically appears as a broad singlet (~5.5 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 297.03 for C₁₀H₆Cl₂FN₃). HRMS with <2 ppm error validates empirical formulas .

- UV-Vis : Pyrimidine derivatives exhibit λmax at 260–280 nm due to π→π* transitions in the aromatic system .

Advanced Research Questions

Q. How can reaction mechanisms for halogen displacement in pyrimidine synthesis be analyzed?

- Kinetic Studies : Use DFT calculations to model the SNAr (nucleophilic aromatic substitution) mechanism. Compare activation energies for Cl vs. F substituents on the aryl ring .

- Isotopic Labeling : Introduce ¹⁵N-labeled amines to track regioselectivity in substitution reactions via 2D NMR (e.g., HSQC) .

Q. How to resolve contradictions in spectral data (e.g., unexpected splitting in NMR)?

- Case Example : Intramolecular hydrogen bonding (N–H⋯N) between the pyrimidine amine and adjacent substituents can cause signal splitting. X-ray crystallography confirms dihedral angles (e.g., 12.8° between pyrimidine and phenyl planes) influencing coupling constants .

- Solution : Perform variable-temperature NMR to distinguish dynamic effects (e.g., tautomerism) from static structural features .

Q. What computational methods predict the compound’s biological targets or binding affinity?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with kinase domains (e.g., EGFR). Focus on halogen bonding between Cl/F and active-site residues (e.g., Lys721) .

- ADMET Prediction : SwissADME or ProTox-II assess solubility (LogP ~3.2), metabolic stability (CYP3A4 inhibition risk), and toxicity (LD₅₀) .

Q. How to design bioactivity assays for antimicrobial or anticancer potential?

- Antimicrobial Testing : Use microbroth dilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Compare MIC values to fluconazole/ampicillin controls .

- Cytotoxicity Assays : MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values <10 μM suggest therapeutic potential .

Q. How does substituent placement (Cl, F, pyrimidine) influence physicochemical properties?

- Solubility : Fluorine at the para position enhances hydrophilicity (clogP reduced by ~0.5 units) compared to chloro substituents .

- Thermal Stability : DSC/TGA analysis shows decomposition temperatures >250°C, with melting points ~469–471 K for crystalline forms .

Q. What strategies address low yields in large-scale synthesis?

- Catalytic Optimization : Use Pd/Cu catalysts for Ullmann-type coupling to reduce side reactions. Microwave-assisted synthesis shortens reaction times (30 mins vs. 5 hours) .

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, achieving >85% yield with minimized byproducts .

Integration with Research Frameworks

Q. How to align studies of this compound with broader immunomodulatory or anticancer research?

- Conceptual Framework : Link to kinase inhibition theories (e.g., ATP-binding pocket targeting) or JAK-STAT signaling pathways. Validate via Western blot (phosphorylation assays) .

- Interdisciplinary Synergy : Combine synthetic chemistry with computational biology (e.g., QSAR models) to prioritize derivatives for in vivo testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.